N'-(1-pyridin-3-ylethylidene)nicotinohydrazide
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Overview
Description
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a pyridine ring and a hydrazide group, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 3-acetylpyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
Nicotinic acid hydrazide+3-acetylpyridine→N’-(1-pyridin-3-ylethylidene)nicotinohydrazide+H2O
Industrial Production Methods
While specific industrial production methods for N’-(1-pyridin-3-ylethylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide undergoes various chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with metals such as lead (II), cobalt (II), and copper (II)
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts like Pb(NO3)2, Co(ClO4)2, and Cu(ClO4)2. .
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Coordination Complexes: Formation of metal-ligand complexes such as [PbL(NO2)]n and Co(C26H24N8O2)2(H2O)2
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide largely depends on its role as a ligand. When forming complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This can lead to various biological effects, such as enzyme inhibition or promotion of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N’-[1-(pyridin-2-yl)ethylidene]nicotinohydrazide: Similar structure but with a different position of the pyridine ring.
N’-[1-(pyridin-4-yl)ethylidene]nicotinohydrazide: Another positional isomer with distinct coordination properties.
Uniqueness
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is unique due to its specific coordination behavior and the ability to form stable complexes with various metal ions. This makes it particularly valuable in the synthesis of MOFs and coordination polymers, as well as in biological applications where metal coordination plays a crucial role .
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10+ |
InChI Key |
FOONZJPAQUHJMG-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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